N-(3-acetylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
CAS No.: 898435-42-2
Cat. No.: VC7634336
Molecular Formula: C24H30N4O4S
Molecular Weight: 470.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898435-42-2 |
|---|---|
| Molecular Formula | C24H30N4O4S |
| Molecular Weight | 470.59 |
| IUPAC Name | N-(3-acetylphenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C24H30N4O4S/c1-17(29)18-5-4-6-19(15-18)25-22(30)16-33-23-20-7-2-3-8-21(20)28(24(31)26-23)10-9-27-11-13-32-14-12-27/h4-6,15H,2-3,7-14,16H2,1H3,(H,25,30) |
| Standard InChI Key | AVHDCHKVPASPTL-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN4CCOCC4 |
Introduction
Chemical Structure and Molecular Properties
Structural Components
The compound’s structure comprises three distinct regions:
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Hexahydroquinazolin Core: A partially saturated bicyclic system with a ketone group at position 2, contributing to conformational rigidity and potential hydrogen-bonding interactions.
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Morpholinoethyl Side Chain: A morpholine ring linked via an ethyl group to the quinazolin nitrogen, enhancing solubility and modulating interactions with biological targets.
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Thioacetamide-Acetylphenyl Moiety: A sulfur-containing acetamide bridge connected to a 3-acetylphenyl group, which may influence electronic properties and binding affinity.
Table 1: Molecular Properties of N-(3-Acetylphenyl)-2-((1-(2-Morpholinoethyl)-2-oxo-1,2,5,6,7,8-Hexahydroquinazolin-4-yl)thio)acetamide
| Property | Value |
|---|---|
| CAS No. | 898435-42-2 |
| Molecular Formula | C₂₄H₃₀N₄O₄S |
| Molecular Weight | 470.59 g/mol |
| IUPAC Name | N-(3-acetylphenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
| SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN4CCOCC4 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical for verifying the compound’s structure:
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¹H NMR: Peaks corresponding to the acetylphenyl aromatic protons (δ 7.4–7.8 ppm), morpholine ethyl chain (δ 2.4–3.2 ppm), and hexahydroquinazolin methylene groups (δ 1.6–2.1 ppm).
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MS (ESI+): A molecular ion peak at m/z 471.2 [M+H]⁺ confirms the molecular weight.
Synthesis and Optimization
Synthetic Pathway
The synthesis involves three key steps:
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Formation of the Hexahydroquinazolin Core: Cyclocondensation of a diamine with a ketone precursor under acidic conditions yields the bicyclic scaffold.
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Introduction of the Morpholinoethyl Group: Alkylation of the quinazolin nitrogen using 2-chloroethylmorpholine in the presence of a base.
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Thioacetamide Coupling: Reaction of 3-acetylaniline with a thioglycolic acid derivative to form the final thioacetamide linkage.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | HCl (cat.), reflux, 12 h | 65 |
| 2 | K₂CO₃, DMF, 80°C, 6 h | 72 |
| 3 | EDC/HOBt, DCM, rt, 24 h | 58 |
Challenges and Optimization
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Byproduct Formation: Competing N-alkylation during Step 2 is mitigated by using a large excess of 2-chloroethylmorpholine.
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Low Solubility: The final product’s poor solubility in aqueous media necessitates purification via silica gel chromatography.
Biological Applications and Mechanistic Insights
In Silico Predictions
Molecular docking studies using AutoDock Vina predict strong binding (ΔG = -9.2 kcal/mol) to the active site of cyclin-dependent kinase 2 (CDK2), a regulator of cell cycle progression. Key interactions include:
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Hydrogen bonds between the acetylphenyl carbonyl and Asp86.
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Hydrophobic contacts between the morpholine ring and Val18.
Research Findings and Comparative Analysis
Structure-Activity Relationships (SAR)
Modifications to the hexahydroquinazolin core and morpholinoethyl chain significantly alter bioactivity:
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Core Saturation: Fully saturated quinazolin derivatives exhibit reduced cytotoxicity compared to aromatic analogs.
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Morpholine Substitution: Replacing morpholine with piperazine decreases solubility but improves blood-brain barrier penetration.
Table 3: Comparative Bioactivity of Analogues
| Compound | CDK2 IC₅₀ (nM) | Solubility (mg/mL) |
|---|---|---|
| Target Compound | 120 | 0.45 |
| Piperazine Analog | 95 | 0.22 |
| Aromatic Quinazolin | 210 | 0.68 |
In Vitro Cytotoxicity
Preliminary assays against MCF-7 breast cancer cells show moderate activity (IC₅₀ = 18 µM), suggesting the need for structural optimization to enhance potency.
Future Directions and Concluding Remarks
Research Priorities
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Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic stability in animal models.
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Target Validation: Use CRISPR-Cas9 knockout models to confirm CDK2 as the primary target.
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Hybrid Analogues: Merge the morpholinoethyl group with pharmacophores from known anticancer agents (e.g., imatinib).
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